

How to prepare HG106 stock solution for experiments

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Compound of Interest

Compound Name: HG106
CAS No.: 928712-10-1
Cat. No.: B6178504

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Application Notes and Protocols for HG106

For Researchers, Scientists, and Drug Development Professionals

Introduction

HG106 is a potent and specific inhibitor of the cystine/glutamate antiporter SLC7A11 (also known as xCT).[1][2][3] Inhibition of SLC7A11 by **HG106** blocks the uptake of cystine, a critical precursor for the synthesis of the major intracellular antioxidant glutathione (GSH).[4] This leads to an increase in intracellular reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, ultimately inducing apoptosis.[1][4] **HG106** has shown selective cytotoxicity towards cancer cells with specific metabolic vulnerabilities, such as KRAS-mutant lung adenocarcinoma.[2][4] These application notes provide detailed protocols for the preparation of **HG106** stock solutions and its application in a cell-based assay.

Quantitative Data Summary

A summary of the key quantitative data for **HG106** is provided in the table below for easy reference.

| Property | Value | Source(s) |
|---------------------------|---|-----------|
| Molecular Weight | 316.74 g/mol | [2][3] |
| Chemical Formula | C ₁₅ H ₁₃ ClN ₄ O ₂ | [2][5] |
| CAS Number | 928712-10-1 | [2][3] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [5] |
| Solubility in DMSO | 20-26 mg/mL (approximately 63-82 mM) | [2][3] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage of Solid | -20°C for up to 3 years | [2][3] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM HG106 Stock Solution in DMSO

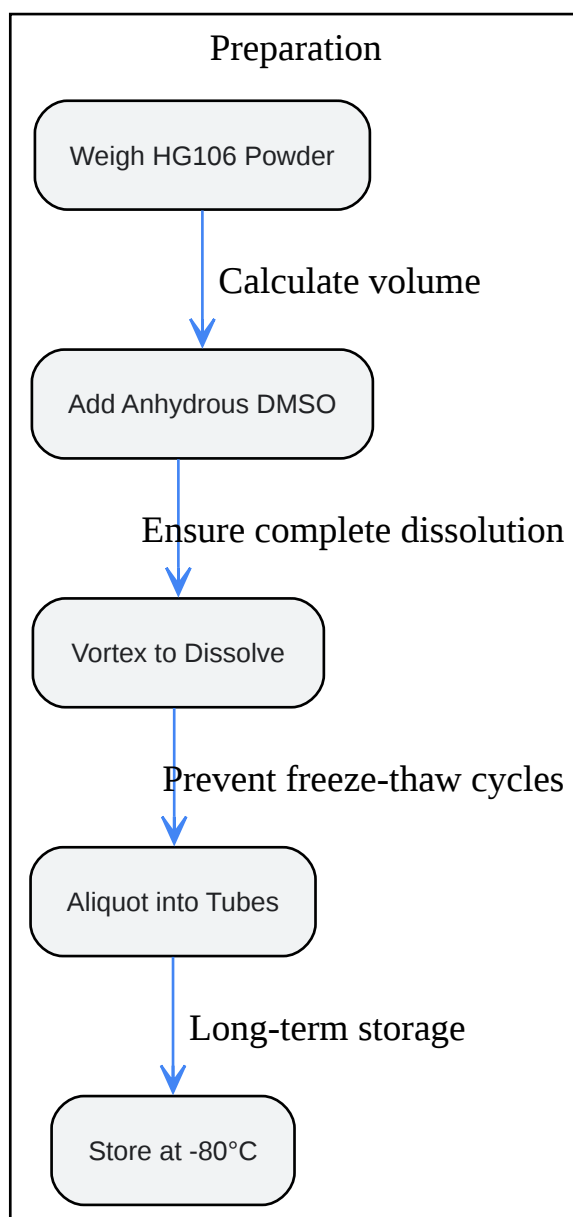
This protocol describes the preparation of a 10 mM stock solution of **HG106** in dimethyl sulfoxide (DMSO).

Materials:

- **HG106** solid powder
- Anhydrous/molecular sieve-dried dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance

- Vortex mixer
- Pipettes and sterile filter tips

Workflow for Preparing **HG106** Stock Solution:



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Caption: Workflow for preparing a concentrated stock solution of **HG106**.

Procedure:

- Equilibrate **HG106** to Room Temperature: Before opening, allow the vial of **HG106** powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation of moisture.
- Weigh **HG106**: On a calibrated analytical balance, carefully weigh out the desired amount of **HG106** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.167 mg of **HG106** (Molecular Weight = 316.74 g/mol).
 - Calculation: $(10 \text{ mmol/L}) * (1 \text{ L}/1000 \text{ mL}) * (1 \text{ mL}) * (316.74 \text{ g/mol}) * (1000 \text{ mg/g}) = 3.167 \text{ mg}$
- Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed **HG106** powder. For the example above, add 1 mL of DMSO. It is recommended to use fresh, high-quality DMSO to ensure maximum solubility.[2]
- Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the **HG106** is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
- Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][2]
- Store Properly: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[1][2] When ready to use, thaw an aliquot at room temperature and use it immediately.

Protocol 2: In Vitro Cell Viability Assay using HG106

This protocol outlines a general procedure for assessing the cytotoxic effects of **HG106** on a cancer cell line, such as the KRAS-mutant lung adenocarcinoma cell line A549.[1]

Materials:

- Cancer cell line (e.g., A549)

- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- 10 mM **HG106** stock solution in DMSO
- Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Plate reader

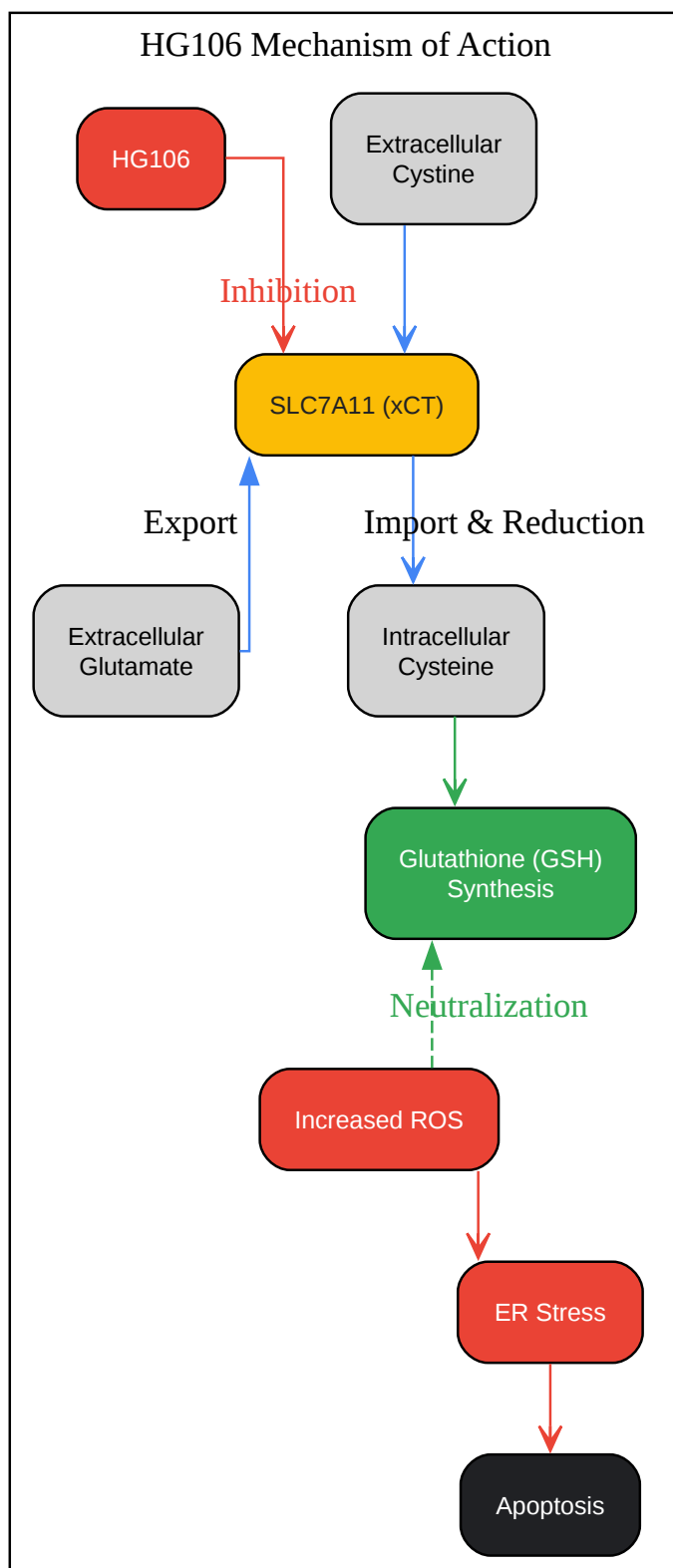
Procedure:

- **Cell Seeding:** Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- **Prepare Working Solutions:** Prepare a series of dilutions of **HG106** from your 10 mM stock solution in complete culture medium. For example, to achieve final concentrations of 0.1, 1, 5, and 10 µM, prepare 2X working solutions (0.2, 2, 10, and 20 µM) in culture medium.^[1] Remember to include a vehicle control (DMSO diluted to the same final concentration as in the highest **HG106** treatment).
- **Treat Cells:** Carefully remove the medium from the wells and add 100 µL of the prepared working solutions of **HG106** or the vehicle control to the respective wells.
- **Incubate:** Return the plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).^[1]
- **Assess Cell Viability:** Following incubation, assess cell viability using your chosen reagent according to the manufacturer's instructions. For example, if using an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals before reading the absorbance on a plate reader.

- **Data Analysis:** Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value of **HG106** for the tested cell line.

HG106 Signaling Pathway

HG106 exerts its anti-cancer effects by inhibiting SLC7A11, which disrupts the cellular redox balance and induces stress pathways leading to apoptosis.



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Caption: Signaling pathway of **HG106**-mediated apoptosis.

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